molecular formula C12H17N3O5 B1583217 2',3'-O-Isopropylidenecytidine CAS No. 362-42-5

2',3'-O-Isopropylidenecytidine

Cat. No. B1583217
CAS RN: 362-42-5
M. Wt: 283.28 g/mol
InChI Key: UBGDNZQSYVIVHU-UHFFFAOYSA-N
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Description

2',3'-O-Isopropylidenecytidine, also known as IC, is a synthetic nucleoside analogue that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been investigated for its antiviral, antitumor, and antiproliferative properties. In

Scientific Research Applications

1. Chemical Synthesis and Biological Properties

2',3'-O-Isopropylidenecytidine has been a subject of interest in chemical synthesis and biological studies. A notable application involves its synthesis for investigating its biological properties. For instance, Ivanov et al. (2010) synthesized 4'-fluoro-2',3'-O-isopropylidenecytidine and explored its effectiveness as an inhibitor of HCV RNA-dependent RNA polymerase and as a substrate for NTPase reaction (Ivanov et al., 2010).

2. DNA Adduct Formation and Mutagenicity

Research has also focused on the interaction of 2',3'-O-Isopropylidenecytidine with other compounds and its implications for DNA adduct formation and mutagenicity. Koskinen et al. (2000) studied the alkylation of 2'-deoxycytidine by styrene oxide, revealing insights into the mutagenicity of such interactions (Koskinen, Calebiro & Hemminki, 2000).

3. Spectroscopy and Molecular Dynamics

Spectroscopic techniques have been employed to study the protonated forms of nucleosides, including 2',3'-O-Isopropylidenecytidine. Filippi et al. (2013) utilized IRMPD spectroscopy to probe these nucleosides, offering insights into their molecular dynamics and stability (Filippi et al., 2013).

4. Radiosensitization for Tumor Therapy

Further research has been conducted to understand the role of fluorinated nucleosides, including compounds structurally similar to 2',3'-O-Isopropylidenecytidine, in radiosensitization for tumor therapy. Kopyra et al. (2014) discussed how such compounds, when incorporated into DNA, might enhance the effectiveness of radiation therapy in cancer treatment (Kopyra, Keller & Bald, 2014).

properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-aminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGDNZQSYVIVHU-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=NC3=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-O-Isopropylidenecytidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
J Žemlička - Collection of Czechoslovak Chemical …, 1967 - cccc.uochb.cas.cz
2', 3'-O-Isopropylidene-02, 5'-cyclocytidine methanesulfonate (IIa) represents a very reactive cyclic nucleoside as shown by its behaviour towards weaker nucleophiles, eg, …
Number of citations: 1 cccc.uochb.cas.cz
MA Ivanov, GS Ludva, AV Mukovnya… - Russian journal of …, 2010 - Springer
4′-Fluoro-2′,3′-O-isopropylidenecytidine was synthesized by the treatment of 5′-O-acetyl-4′-fluoro-2′,3′-O-isopropylideneuridine with triazole and 4-chlorophenyl …
Number of citations: 18 link.springer.com
S David, G de Sennyey - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
In a series of experiments the starting materials were methyl 2,3-O-isopropylidene-β-D-alto- and -α-L-talofuranosides. These were converted in two steps into the corresponding 2,3,5-tri-…
Number of citations: 3 pubs.rsc.org
J Castro‐Pichel, MT García‐López… - Archiv der …, 1989 - Wiley Online Library
5′‐O‐[N‐(Aminoacyl or isobutyryl)sulfamoyl]uridines 4a‐e, 5a‐e and 5′‐O‐[N‐(isopropyl)sulfamoyl]cytidines 7–9 have been synthesized and tested against herpes simplex virus type …
Number of citations: 8 onlinelibrary.wiley.com
MD Edge, AS Jones - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Analogues of trinucleoside diphosphates in which the nucleoside units are linked by acetate ester linkages (·O·CH2·-CO2·), instead of the phosphodiester linkages of the natural …
Number of citations: 6 pubs.rsc.org
MD Edge, A Hodgson, AS Jones… - Journal of the Chemical …, 1972 - pubs.rsc.org
Analogues of oligonucleotides in which the nucleoside units are linked by acetate ester linkages (·O·CH2·CO2·) instead of the phosphodiester linkages of the natural compounds, have …
Number of citations: 21 pubs.rsc.org
A Mieczkowski, V Roy, LA Agrofoglio - Chemical reviews, 2010 - ACS Publications
The study of the biological activity of nucleosides has been a fundamental and fruitful field of research since the 1940s and 1950s. It was then that the role of nucleic acids in cells was …
Number of citations: 88 pubs.acs.org
RC Bleaney, AS Jones, RT Walker - Tetrahedron, 1975 - Elsevier
A study has been made of the selective acylation of cytidine and 2′-deoxycytidine derivatives. It has been shown that selective 5′-O-acetylation of 2′,3′-O-isopropylidenecytidine …
Number of citations: 7 www.sciencedirect.com
J Castro‐Pichel, MT García‐López… - Liebigs Annalen der …, 1988 - Wiley Online Library
Four analogues of ascamycin <5′‐O‐[N‐(L‐alanyl)sulfamoyl]‐2‐chloroadenosine> (1) in which the 2‐chloroadenosine moiety has been replaced by uridine, thymidine, cytidine, and 2…
M Orbe, A Claesson - European journal of medicinal chemistry, 1989 - Elsevier
2,6-Anhydro-2-C-[(5′-cytidylyloxy)methyl]-3-deoxy-d-glycero-d-talo-octonic acid (3), a stable analogue of CMP-KDO, was synthesized as a potential inhibitor of bacterial …
Number of citations: 14 www.sciencedirect.com

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